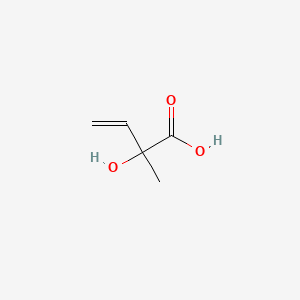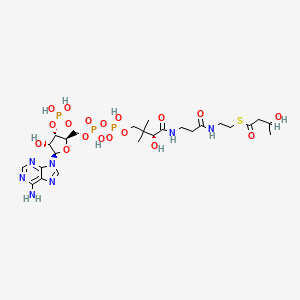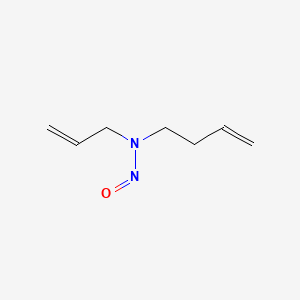
2-ヒドロキシ-2-メチルブト-3-エン酸
説明
2-Hydroxy-2-methylbut-3-enoic acid, also known as HMB, is a naturally occurring compound found in small amounts in some foods like catfish, alfalfa, and grapefruit. HMB has been studied for its potential as a nutritional supplement to support muscle growth and recovery in athletes and individuals with muscle wasting conditions.
科学的研究の応用
生命科学:細胞代謝研究
2-ヒドロキシ-2-メチルブト-3-エン酸は、細胞代謝、特に微生物の代謝経路の研究において重要な役割を果たします。 これは、環境汚染物質を分解する能力で知られるシュードモナス・プーティダなどの種の代謝産物です {svg_1}。研究者はこの化合物を用いて代謝反応を追跡し、微生物分解に関与する生化学的プロセスを理解することができます。
材料科学:ポリマー合成
材料科学において、この化合物は特殊ポリマーの合成におけるモノマーとして利用されます。 不飽和カルボン酸構造を持つため、様々な重合反応を起こし、熱安定性向上や特定の光学特性など、特殊な性質を持つポリマーを形成することができます。これらは、先進材料の開発において貴重な特性です {svg_2}.
化学合成:複雑な分子のビルディングブロック
2-ヒドロキシ-2-メチルブト-3-エン酸は、より複雑な有機化合物の合成におけるビルディングブロックとして役立ちます。 その構造により、様々な官能基を導入することができ、医薬品、農薬、その他の有機分子の合成における汎用的な試薬となっています {svg_3}.
クロマトグラフィー:分析標準
この化合物は、混合物中の類似化合物を特定および定量化するのに役立つクロマトグラフィー法の標準として使用できます。 その独特の保持時間とスペクトル特性により、機器の校正とクロマトグラフィー分析の正確性を確保するための優れた基準となっています {svg_4}.
分析研究:方法開発
分析化学者は、新しい分析方法の開発に2-ヒドロキシ-2-メチルブト-3-エン酸を使用する場合があります。 その独特の化学的性質は、質量分析法や分光法など、様々な分析技術の感度と特異性をテストするために使用できます {svg_5}.
バイオテクノロジー応用:酵素基質
バイオテクノロジーにおいて、この酸は酵素触媒反応の基質として作用できます。 化合物と特定の酵素の相互作用を研究することにより、バイオ燃料生産や廃棄物処理などの産業用途に利用できる新しい酵素活性と経路を発見することができます {svg_6}.
生化学分析
Biochemical Properties
2-Hydroxy-2-methylbut-3-enoic acid is involved in various biochemical reactions, primarily due to its α,β-unsaturated structure, which makes it reactive in enzymatic processes. This compound interacts with several enzymes, including dehydrogenases and hydratases, which facilitate its conversion into other metabolites. For instance, it can be converted into 3-methyl-2-oxobutanoic acid through the action of specific dehydrogenases . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can act as a substrate for hydratases, leading to the formation of different hydroxy acids .
Cellular Effects
2-Hydroxy-2-methylbut-3-enoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain transcription factors, thereby affecting gene expression . It also plays a role in cellular metabolism by participating in the synthesis and degradation of other metabolites. The presence of 2-Hydroxy-2-methylbut-3-enoic acid in cells can lead to changes in metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Hydroxy-2-methylbut-3-enoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can interact with transcription factors, leading to changes in gene expression . These interactions are crucial for the compound’s role in regulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2-methylbut-3-enoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the presence of 2-Hydroxy-2-methylbut-3-enoic acid can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-methylbut-3-enoic acid vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes, leading to improved cellular function . At high doses, 2-Hydroxy-2-methylbut-3-enoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects are important for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-Hydroxy-2-methylbut-3-enoic acid is involved in several metabolic pathways, including the synthesis and degradation of other metabolites. It interacts with enzymes such as dehydrogenases and hydratases, which facilitate its conversion into different compounds . This compound also affects metabolic flux, leading to changes in the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the role of 2-Hydroxy-2-methylbut-3-enoic acid in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2-methylbut-3-enoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 2-Hydroxy-2-methylbut-3-enoic acid are essential for its biological activity and effects on cellular function.
Subcellular Localization
2-Hydroxy-2-methylbut-3-enoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct 2-Hydroxy-2-methylbut-3-enoic acid to specific compartments, where it can exert its effects on cellular processes.
特性
IUPAC Name |
2-hydroxy-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCPXKZTFJHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894784 | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31572-04-0 | |
| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)








